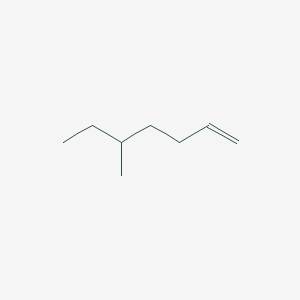
5-Methyl-1-heptene
Overview
Description
5-Methyl-1-heptene: is an organic compound with the molecular formula C8H16 . It is a colorless liquid with a distinct odor. This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a heptene chain with a methyl group attached to the fifth carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1-heptene: One method to synthesize 5-Methyl-1-heptene involves the alkylation of 1-heptene.
From 1-chloroheptane: Another method involves the reaction of 1-chloroheptane with methanol under basic catalytic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1-heptene can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of 5-Methylheptane, a saturated hydrocarbon.
Substitution: This compound can participate in substitution reactions, where the double bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: 5-Methylheptane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Methyl-1-heptene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and kinetics.
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives and related compounds are often explored for potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique structure imparts distinct aromatic properties, making it valuable in the formulation of perfumes and flavoring agents .
Mechanism of Action
The mechanism of action of 5-Methyl-1-heptene primarily involves its reactivity due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it susceptible to electrophilic addition reactions. The methyl group attached to the fifth carbon atom can influence the reactivity and stability of the compound, affecting its interaction with various reagents and catalysts.
Comparison with Similar Compounds
1-Heptene: Similar in structure but lacks the methyl group at the fifth carbon.
2-Methyl-1-heptene: Has the methyl group attached to the second carbon instead of the fifth.
3-Methyl-1-heptene: Methyl group is attached to the third carbon.
Uniqueness: 5-Methyl-1-heptene is unique due to the specific positioning of the methyl group on the fifth carbon atom. This structural variation can lead to differences in physical properties, reactivity, and applications compared to its isomers and other similar compounds .
Properties
IUPAC Name |
5-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEYWVBECXCQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871211 | |
| Record name | 1-heptene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13151-04-7 | |
| Record name | 5-Methyl-1-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-heptene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-heptene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1-heptene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38UJ4JE9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


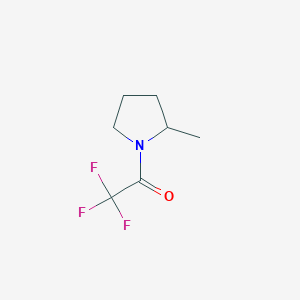
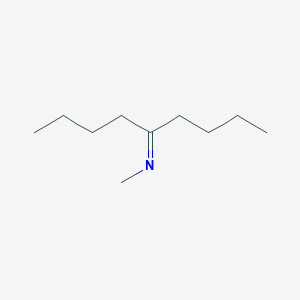
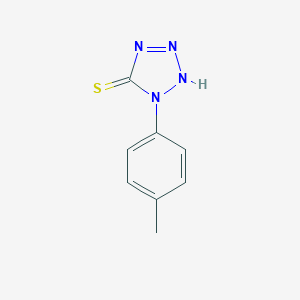
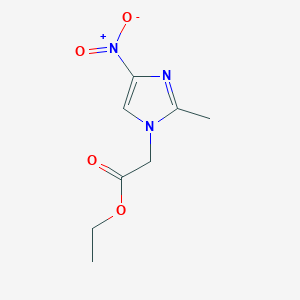
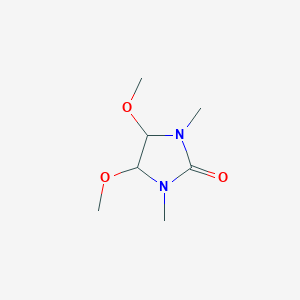
![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)
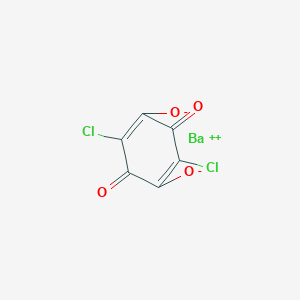
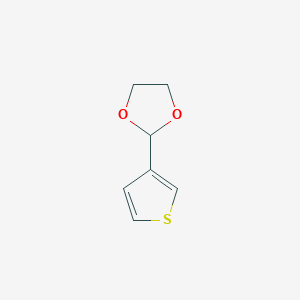

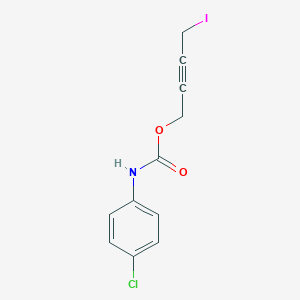
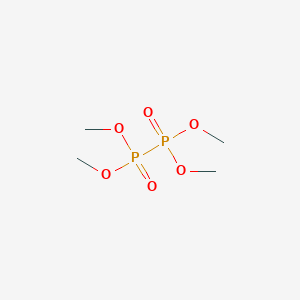

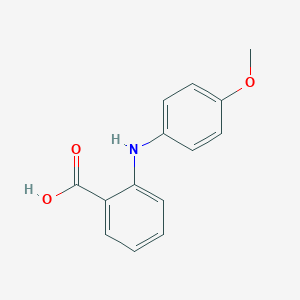
![1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one](/img/structure/B83699.png)
